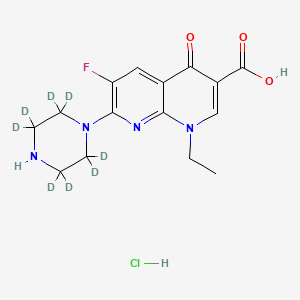

Enoxacin-d8 (hydrochloride)

CAS No.:

Cat. No.: VC16653373

Molecular Formula: C15H18ClFN4O3

Molecular Weight: 364.83 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H18ClFN4O3 |

|---|---|

| Molecular Weight | 364.83 g/mol |

| IUPAC Name | 1-ethyl-6-fluoro-7-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-4-oxo-1,8-naphthyridine-3-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C15H17FN4O3.ClH/c1-2-19-8-10(15(22)23)12(21)9-7-11(16)14(18-13(9)19)20-5-3-17-4-6-20;/h7-8,17H,2-6H2,1H3,(H,22,23);1H/i3D2,4D2,5D2,6D2; |

| Standard InChI Key | ODOAWCIYUUFLHN-JCYLEXHWSA-N |

| Isomeric SMILES | [2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=C(C=C3C(=O)C(=CN(C3=N2)CC)C(=O)O)F)([2H])[2H])[2H].Cl |

| Canonical SMILES | CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCNCC3)F)C(=O)O.Cl |

Introduction

Chemical and Structural Characteristics

Molecular Composition and Isotopic Labeling

Enoxacin-d8 (hydrochloride) is synthesized by replacing eight hydrogen atoms with deuterium in the enoxacin molecule, followed by hydrochloride salt formation. The molecular formula is C15H18ClFN4O3, with a molecular weight of 364.83 g/mol. The deuterium atoms are strategically positioned at the piperazine ring (2,2,3,3,5,5,6,6-octadeuterio substitution), minimizing interference with the compound’s pharmacophore while ensuring isotopic distinction during mass spectrometry.

Table 1: Comparative Properties of Enoxacin and Enoxacin-d8 (Hydrochloride)

| Property | Enoxacin | Enoxacin-d8 (Hydrochloride) |

|---|---|---|

| Molecular Formula | C15H17FN4O3 | C15H18ClFN4O3 |

| Molecular Weight (g/mol) | 320.32 | 364.83 |

| CAS Number | 74011-58-8 | 1329642-60-5 |

| Primary Use | Antibacterial agent | Analytical internal standard |

Synthesis and Industrial Production

The synthesis of enoxacin-d8 involves deuterium exchange reactions using deuterated reagents such as D2O or deuterated piperazine precursors. Key steps include:

-

Deuteration of Piperazine: The piperazine ring undergoes hydrogen-deuterium exchange under catalytic conditions, achieving >98% isotopic purity.

-

Coupling with Naphthyridine Core: The deuterated piperazine is conjugated to the 1,8-naphthyridine-3-carboxylic acid backbone via nucleophilic substitution.

-

Hydrochloride Salt Formation: The final product is precipitated as a hydrochloride salt to enhance solubility and stability.

Industrial-scale production employs continuous-flow reactors to optimize deuterium incorporation and minimize side reactions. Quality control via liquid chromatography-tandem mass spectrometry (LC-MS/MS) ensures compliance with isotopic enrichment standards.

Mechanism of Action and Biological Activity

Antibacterial Activity

Enoxacin-d8 shares enoxacin’s dual inhibition of bacterial DNA gyrase (IC50 = 126 µg/ml) and topoisomerase IV (IC50 = 26.5 µg/ml), enzymes critical for DNA supercoiling and chromosome segregation . By stabilizing the enzyme-DNA cleavage complex, it induces double-strand breaks, leading to bactericidal effects against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative pathogens (e.g., Escherichia coli) .

miRNA Processing Activation

Enoxacin enhances the biogenesis of endogenous miRNAs by binding to TAR RNA-binding protein 2 (TRBP), a component of the miRNA-loading complex. This interaction promotes Dicer-mediated processing of precursor miRNAs (pre-miRNAs) into mature miRNAs, modulating post-transcriptional gene silencing . In cancer cells, this activity selectively inhibits proliferation by downregulating oncogenic transcripts, positioning enoxacin-d8 as a tool for studying miRNA dysregulation in malignancies .

Analytical and Research Applications

Quantitative Analysis via Mass Spectrometry

Enoxacin-d8 (hydrochloride) serves as an internal standard in GC-MS and LC-MS assays due to its near-identical chromatographic behavior to enoxacin, with a mass shift of +8 Da facilitating discrimination. A typical calibration curve spans 0.1–100 ng/ml, with a lower limit of quantification (LLOQ) of 0.05 ng/ml in plasma.

Table 2: Representative LC-MS Parameters for Enoxacin-d8 Quantification

| Parameter | Value |

|---|---|

| Column | C18, 2.1 × 50 mm, 1.7 µm |

| Mobile Phase | 0.1% Formic acid in H2O:MeOH (30:70) |

| Ionization Mode | ESI+ |

| MRM Transition (m/z) | 365.2 → 347.1 (Enoxacin-d8) |

Pharmacokinetic Studies

Deuterium labeling enables precise tracking of enoxacin’s absorption, distribution, metabolism, and excretion (ADME). In rodent models, enoxacin-d8 reveals a plasma half-life of 4.2 hours, with 65% renal excretion and 22% hepatic metabolism via CYP3A4-mediated oxidation.

Emerging Research Directions

Cancer-Specific Growth Inhibition

Enoxacin-d8 facilitates studies on TRBP-dependent miRNA biogenesis in tumors. In breast cancer cell lines (MCF-7), it suppresses proliferation by upregulating tumor-suppressive miRNAs (e.g., miR-34a) and downregulating oncogenic miRNAs (e.g., miR-21) .

Neurodegenerative Disease Models

Preliminary data suggest enoxacin modulates miRNA profiles in Alzheimer’s disease models, reducing β-amyloid aggregation by enhancing miR-107-mediated regulation of β-secretase (BACE1) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume